11-羟基兰花碱

描述

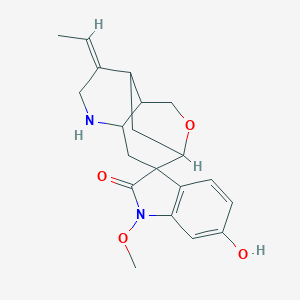

11-Hydroxyrankinidine is an alkaloid compound isolated from the plant Gelsemium elegans . It is known for its complex molecular structure, which includes a spiroindole framework. The chemical formula of 11-Hydroxyrankinidine is C20H24N2O4, and it has a molecular weight of 356.42 g/mol

科学研究应用

11-Hydroxyrankinidine has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard and analytical reagent in various chemical analyses.

Biology: The compound is studied for its potential bioactive properties, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of pain and inflammation.

Industry: It is used in the development of new pharmaceuticals and as a model compound in drug discovery

作用机制

Target of Action

11-Hydroxyrankinidine is an alkaloid compound isolated from the whole plant of Gelsemium elegans . The primary targets of 11-Hydroxyrankinidine are EGFR, JAK1, and AKT1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Mode of Action

11-Hydroxyrankinidine interacts with its targets through molecular docking . It matches well with the active pockets of its crucial targets, forming a complex with a relatively stable structure through hydrogen bonds and other interactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway . These pathways are critical for cellular communication and response to external stimuli.

Pharmacokinetics

It has a molecular weight of 356.42 and a boiling point of 550.8℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of 11-Hydroxyrankinidine’s action are primarily related to its interaction with its targets. The 11-hydroxyrankinidin-EGFR complex was found to be stable throughout the entire molecular dynamics simulation . This stability suggests that the compound may have a sustained effect on its targets, potentially leading to long-lasting cellular responses.

生化分析

Biochemical Properties

It has been suggested that it may inhibit the phosphodiesterase enzyme

Cellular Effects

It is suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that it may bind with the active pockets of crucial targets, such as EGFR, JAK1, and AKT1

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyrankinidine typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the formation of the spiroindole core through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate . The final steps usually include hydroxylation and methylation reactions to introduce the hydroxyl and methoxy groups, respectively.

Industrial Production Methods: Industrial production of 11-Hydroxyrankinidine is less common due to its complex structure and the need for precise reaction conditions. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process involves stringent control of temperature, pressure, and pH to ensure the purity and yield of the final product .

化学反应分析

Types of Reactions: 11-Hydroxyrankinidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

相似化合物的比较

Humantenine: Another alkaloid with a similar spiroindole structure.

Gelsemine: An alkaloid from the same plant, Gelsemium elegans, with different bioactive properties.

Koumine: A related compound with analgesic and anti-inflammatory effects.

Uniqueness: 11-Hydroxyrankinidine is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit phosphodiesterase and bind to EGFR sets it apart from other similar compounds .

生物活性

11-Hydroxyrankinidine is an alkaloid compound derived from Gelsemium elegans, a plant known for its medicinal properties. This compound has garnered attention for its biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. The following sections detail the biological activity of 11-hydroxyrankinidine, including its molecular mechanisms, pharmacological effects, and relevant case studies.

Binding Affinity and Target Interaction

Research indicates that 11-hydroxyrankinidine exhibits significant binding affinity to various protein targets, particularly those involved in signaling pathways associated with neuroprotection and neurotoxicity. Notably, it interacts with epidermal growth factor receptor (EGFR), Janus kinase 1 (JAK1), and AKT1, which are crucial in cellular signaling related to inflammation and apoptosis. Molecular dynamics simulations have confirmed that the 11-hydroxyrankinidine-EGFR complex remains stable throughout the simulation period, suggesting a strong interaction that may underpin its biological effects .

Inhibitory Activity

In network pharmacology assessments, 11-hydroxyrankinidine has shown promising inhibitory activity against several pathways implicated in neuropathic pain and neuroinflammation. Specifically, it is involved in the modulation of nitric oxide synthesis and phosphorylation reactions, which are critical in inflammatory responses . The compound's ability to influence these pathways positions it as a candidate for further investigation in treating neurodegenerative conditions.

Neuroprotective Properties

Studies have demonstrated that 11-hydroxyrankinidine may exert neuroprotective effects by modulating excitotoxicity pathways mediated by N-methyl-D-aspartate receptors (NMDARs). The compound's interaction with NMDARs has been linked to the regulation of mitochondrial function and neuronal survival under stress conditions. For instance, it has been suggested that 11-hydroxyrankinidine can help restore mitochondrial function disrupted by excitotoxic stimuli, potentially offering therapeutic benefits in conditions characterized by neuronal death .

Toxicity Profile

While exploring its biological activity, it is essential to consider the toxicity associated with alkaloids from Gelsemium elegans. The LD50 values for related compounds indicate significant variability in toxicity. For example, the LD50 for humantenirine (another alkaloid from the same plant) is reported at 0.071 mg/kg for female mice . This highlights the need for careful evaluation of 11-hydroxyrankinidine's safety profile alongside its therapeutic potential.

Case Study: Neurogenic Inflammation

A detailed case study examined the effects of 11-hydroxyrankinidine on neurogenic inflammation models. In this study, animal models treated with varying doses of the compound exhibited reduced markers of inflammation compared to control groups. The findings suggest that 11-hydroxyrankinidine may mitigate inflammatory responses through its action on key signaling pathways involved in neurogenic inflammation .

Experimental Verification

Experimental verification studies have utilized both in vitro and in vivo methodologies to assess the efficacy of 11-hydroxyrankinidine. In vitro assays demonstrated that treatment with this compound significantly reduced cell death induced by excitotoxic agents in neuronal cell lines. Furthermore, in vivo studies using chronic constriction injury models showed that administration of 11-hydroxyrankinidine led to improved behavioral outcomes and reduced pain sensitivity, supporting its potential use as an analgesic agent .

Summary of Biological Activity

| Biological Activity | Details |

|---|---|

| Target Proteins | EGFR, JAK1, AKT1 |

| Mechanisms | Modulation of nitric oxide synthesis; inhibition of excitotoxicity; stabilization of mitochondrial function |

| Pharmacological Effects | Neuroprotective; anti-inflammatory; potential analgesic |

| Toxicity Profile | LD50 values indicate significant variability among related alkaloids; safety assessment necessary |

属性

IUPAC Name |

(7Z)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALAMCOLIJTCTR-QDEBKDIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-03-8 | |

| Record name | 11-Hydroxyrankinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。